molecular formula C20H16FN3O B11393524 5-[benzyl(methyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[benzyl(methyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11393524
M. Wt: 333.4 g/mol
InChI Key: VNRKLLVTLAMINK-FMIVXFBMSA-N
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Description

5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a benzyl(methyl)amino group, and a 4-fluorophenyl group. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl(methyl)amino group: This step may involve nucleophilic substitution reactions.

    Attachment of the 4-fluorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds such as:

    Benzimidazole derivatives: These compounds also contain a heterocyclic ring and have diverse biological activities.

    Imidazole derivatives: Known for their broad range of chemical and biological properties.

    Thiazole derivatives: These compounds have significant medicinal relevance and are used in various therapeutic applications.

Properties

Molecular Formula

C20H16FN3O

Molecular Weight

333.4 g/mol

IUPAC Name

5-[benzyl(methyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H16FN3O/c1-24(14-16-5-3-2-4-6-16)20-18(13-22)23-19(25-20)12-9-15-7-10-17(21)11-8-15/h2-12H,14H2,1H3/b12-9+

InChI Key

VNRKLLVTLAMINK-FMIVXFBMSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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